[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane
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Overview
Description
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and reactivity It contains azide groups, which are known for their high energy and potential for various chemical transformations
Preparation Methods
The synthesis of [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of a suitable silane precursor with azide sources under controlled conditions. One common method involves the use of sodium azide in the presence of a catalyst to facilitate the azidation process. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .
Chemical Reactions Analysis
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Scientific Research Applications
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, particularly in the formation of triazoles through click chemistry.
Biology: The compound’s azide groups make it useful in bioconjugation techniques, where it can be used to label biomolecules.
Mechanism of Action
The mechanism of action of [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including the formation of bioconjugates and advanced materials. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .
Comparison with Similar Compounds
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane can be compared with other azide-containing compounds such as:
Azidomethylsilane: Similar in reactivity but with different structural properties.
Tris(azidomethyl)silane: Contains multiple azide groups, offering higher reactivity but also increased handling risks.
Properties
CAS No. |
137897-64-4 |
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Molecular Formula |
C14H30N6OSi |
Molecular Weight |
326.51 g/mol |
IUPAC Name |
2,3-diazidopentan-3-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H30N6OSi/c1-9-14(18-20-16,13(8)17-19-15)21-22(10(2)3,11(4)5)12(6)7/h10-13H,9H2,1-8H3 |
InChI Key |
IIPWHNHYAUETRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)N=[N+]=[N-])(N=[N+]=[N-])O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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